molecular formula C210H314N56O57S B12094141 Acth (1-39), porcine

Acth (1-39), porcine

Cat. No.: B12094141
M. Wt: 4567 g/mol
InChI Key: XFBDTKGDXZDJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrenocorticotropic hormone (1-39), porcine, is a peptide hormone derived from the pituitary gland of pigs. It consists of 39 amino acids and plays a crucial role in stimulating the adrenal cortex to produce corticosteroids, particularly cortisol. This hormone is essential for various physiological processes, including stress response, immune function, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adrenocorticotropic hormone (1-39), porcine, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of adrenocorticotropic hormone (1-39), porcine, typically involves extraction from the pituitary glands of pigs. The glands are homogenized, and the hormone is isolated through a series of purification steps, including precipitation, chromatography, and filtration. The purified hormone is then lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

Adrenocorticotropic hormone (1-39), porcine, can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid analogs and coupling agents like DCC or DIC are used in SPPS.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Adrenocorticotropic hormone (1-39), porcine, has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in the hypothalamic-pituitary-adrenal (HPA) axis and its effects on stress response and immune function.

    Medicine: Employed in diagnostic tests for adrenal insufficiency and as a therapeutic agent for conditions like multiple sclerosis and nephrotic syndrome.

    Industry: Utilized in the production of corticosteroids and other pharmaceuticals.

Mechanism of Action

Adrenocorticotropic hormone (1-39), porcine, exerts its effects by binding to melanocortin receptor 2 (MC2R) on the surface of adrenal cortex cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates target proteins, resulting in the synthesis and release of corticosteroids, particularly cortisol. This hormone regulates various physiological processes, including metabolism, immune response, and stress adaptation.

Comparison with Similar Compounds

Similar Compounds

    Adrenocorticotropic hormone (1-24): A shorter synthetic analog used in diagnostic tests.

    α-Melanocyte-stimulating hormone (α-MSH): Shares structural similarities and binds to melanocortin receptors.

    β-Melanocyte-stimulating hormone (β-MSH): Another melanocortin receptor agonist with overlapping functions.

Uniqueness

Adrenocorticotropic hormone (1-39), porcine, is unique due to its full-length sequence, which allows it to fully mimic the natural hormone’s effects. Its longer sequence provides additional binding sites and interactions, leading to a more comprehensive activation of the adrenal cortex compared to shorter analogs.

Properties

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C210H314N56O57S/c1-110(2)91-143(189(304)234-116(12)173(288)237-135(68-73-163(275)276)178(293)233-117(13)174(289)256-151(95-119-43-20-16-21-44-119)205(320)265-88-37-56-155(265)196(311)254-144(92-111(3)4)190(305)243-139(72-77-167(283)284)186(301)258-153(207(322)323)97-120-45-22-17-23-46-120)249-184(299)138(71-76-166(281)282)244-194(309)150(101-168(285)286)253-183(298)136(69-74-164(277)278)238-172(287)115(11)232-160(272)104-228-177(292)149(100-159(216)271)255-197(312)156-57-38-89-266(156)206(321)152(96-122-62-66-126(270)67-63-122)257-202(317)170(113(7)8)260-188(303)132(51-28-32-81-213)246-201(316)171(114(9)10)262-199(314)158-59-40-87-264(158)204(319)142(55-36-85-226-210(221)222)247-181(296)133(53-34-83-224-208(217)218)240-180(295)131(50-27-31-80-212)239-179(294)130(49-26-30-79-211)235-161(273)106-230-200(315)169(112(5)6)261-198(313)157-58-39-86-263(157)203(318)141(52-29-33-82-214)236-162(274)105-229-176(291)147(98-123-102-227-129-48-25-24-47-127(123)129)251-182(297)134(54-35-84-225-209(219)220)241-191(306)146(93-118-41-18-15-19-42-118)250-193(308)148(99-124-103-223-109-231-124)252-185(300)137(70-75-165(279)280)242-187(302)140(78-90-324-14)245-195(310)154(108-268)259-192(307)145(248-175(290)128(215)107-267)94-121-60-64-125(269)65-61-121/h15-25,41-48,60-67,102-103,109-117,128,130-158,169-171,227,267-270H,26-40,49-59,68-101,104-108,211-215H2,1-14H3,(H2,216,271)(H,223,231)(H,228,292)(H,229,291)(H,230,315)(H,232,272)(H,233,293)(H,234,304)(H,235,273)(H,236,274)(H,237,288)(H,238,287)(H,239,294)(H,240,295)(H,241,306)(H,242,302)(H,243,305)(H,244,309)(H,245,310)(H,246,316)(H,247,296)(H,248,290)(H,249,299)(H,250,308)(H,251,297)(H,252,300)(H,253,298)(H,254,311)(H,255,312)(H,256,289)(H,257,317)(H,258,301)(H,259,307)(H,260,303)(H,261,313)(H,262,314)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,322,323)(H4,217,218,224)(H4,219,220,225)(H4,221,222,226)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBDTKGDXZDJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C210H314N56O57S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4567 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9061-27-2
Record name α1-39-Corticotropin (pig)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.